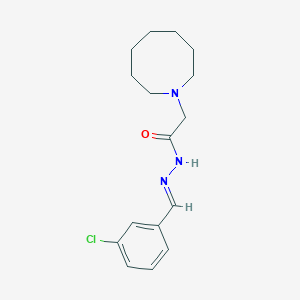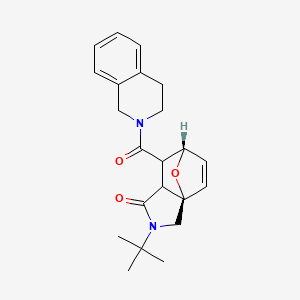
4-bromo-N-(4-ethoxyphenyl)-1-methyl-1H-pyrazole-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-bromo-N-(4-ethoxyphenyl)-1-methyl-1H-pyrazole-3-carboxamide, also known as BAY 43-9006 or Sorafenib, is a small molecule drug that has been extensively studied for its potential therapeutic applications. Sorafenib was initially developed as a kinase inhibitor, targeting the RAF/MEK/ERK signaling pathway, which plays a crucial role in the regulation of cell proliferation, differentiation, and survival. Since its discovery, Sorafenib has been investigated for its potential use in the treatment of various cancers, including hepatocellular carcinoma, renal cell carcinoma, and thyroid cancer.
作用机制
Sorafenib exerts its antitumor effects by inhibiting several key signaling pathways involved in cell proliferation and survival. The drug targets the RAF/MEK/ERK signaling pathway, which is frequently dysregulated in cancer cells, leading to uncontrolled cell growth and survival. Sorafenib also inhibits the VEGFR and PDGFR signaling pathways, which are involved in angiogenesis and tumor growth.
Biochemical and Physiological Effects:
Sorafenib has been shown to have several biochemical and physiological effects in cancer cells. The drug inhibits the phosphorylation of several key proteins involved in cell proliferation and survival, including RAF, MEK, ERK, and AKT. Sorafenib also inhibits the expression of several genes involved in angiogenesis and tumor growth, including VEGF and PDGF.
实验室实验的优点和局限性
Sorafenib has several advantages for use in laboratory experiments. The drug is relatively easy to synthesize and purify, and it has been extensively studied for its potential therapeutic applications. Sorafenib can be used in a wide range of cancer cell lines and animal models, making it a valuable tool for cancer research.
However, there are also some limitations to the use of Sorafenib in laboratory experiments. The drug can be toxic to normal cells at high concentrations, which can limit its use in certain experiments. Sorafenib can also have off-target effects, which can complicate the interpretation of experimental results.
未来方向
There are several potential future directions for research on Sorafenib. One area of interest is the development of new formulations and delivery methods for the drug, which could improve its efficacy and reduce its toxicity. Another area of interest is the identification of biomarkers that can predict patient response to Sorafenib, which could improve patient selection and treatment outcomes. Finally, there is ongoing research on the combination of Sorafenib with other drugs or treatments, which could enhance its antitumor effects and overcome resistance mechanisms.
合成方法
The synthesis of Sorafenib involves several steps, starting from the reaction of 4-bromo-1H-pyrazole-3-carboxylic acid with 4-ethoxyaniline to form an amide intermediate. The intermediate is then reacted with methyl isocyanate to yield Sorafenib. The overall yield of this process is around 60%, and the purity of the final product can be improved by recrystallization.
科学研究应用
Sorafenib has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer. The drug has been shown to inhibit the growth of cancer cells by targeting several key signaling pathways involved in cell proliferation and survival. In preclinical studies, Sorafenib has been shown to be effective against a wide range of cancer types, including hepatocellular carcinoma, renal cell carcinoma, and thyroid cancer.
属性
IUPAC Name |
4-bromo-N-(4-ethoxyphenyl)-1-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrN3O2/c1-3-19-10-6-4-9(5-7-10)15-13(18)12-11(14)8-17(2)16-12/h4-8H,3H2,1-2H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMVNWDXGRYFYAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=NN(C=C2Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-methyl-4-(3-{[4-(4H-1,2,4-triazol-4-yl)-1-piperidinyl]carbonyl}phenyl)-2-butanol](/img/structure/B5515055.png)
![4-{5-[(dimethylamino)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}-N-(2-phenylethyl)piperidine-1-carboxamide](/img/structure/B5515071.png)

![N-[2-(4-phenyl-2-pyrimidinyl)ethyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5515078.png)
![(1S*,5R*)-3-(1H-benzimidazol-1-ylacetyl)-6-(3-methyl-2-buten-1-yl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5515086.png)


![3,5,6,9-tetramethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5515101.png)
![4-benzyl-1-[(2-methoxyphenyl)acetyl]piperidine](/img/structure/B5515107.png)

![4-methyl-1-{[4-(2-methylphenoxy)phenyl]sulfonyl}piperidine](/img/structure/B5515116.png)
![1-[(3,4-dimethoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5515125.png)
![3-bromo-5-ethoxy-4-[(4-methylbenzyl)oxy]benzaldehyde oxime](/img/structure/B5515129.png)
![2-(dimethylamino)-N-[(3R*,4S*)-1-(methylsulfonyl)-4-propyl-3-pyrrolidinyl]nicotinamide](/img/structure/B5515136.png)